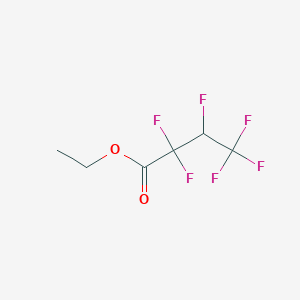

Ethyl 2,2,3,4,4,4-hexafluorobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

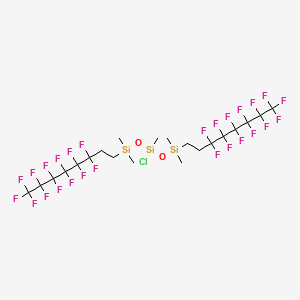

Ethyl 2,2,3,4,4,4-hexafluorobutyrate is a chemical compound with the molecular formula C6H6F6O2 . It has an average mass of 224.101 Da and a monoisotopic mass of 224.027206 Da . It is also known by other names such as Ethyl 3H-hexafluorobutyrate and Ethyl hexafluorobutyrate .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 19 bonds. There are 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester . The SMILES string representation of the molecule isCCOC(=O)C(F)(F)C(F)C(F)(F)F .

Wissenschaftliche Forschungsanwendungen

Enhancing Battery Performance

The use of partially fluorinated esters, such as ethyl 4,4,4-trifluorobutyrate (ETFB), has been shown to significantly enhance the performance of lithium-ion batteries. In particular, ETFB has been employed to stabilize the interface structure of Ni-rich layered cathodes and graphite anodes. This stabilization leads to superior discharge capacity and excellent capacity retention in full cell batteries, demonstrating the potential of fluorinated esters in improving the durability and efficiency of energy storage systems (Koeun Kim et al., 2018).

Synthesis of Pharmaceutical Intermediates

Fluorinated esters are valuable intermediates in the synthesis of pharmaceuticals due to their unique reactivity and ability to introduce fluorine into complex molecules. Ethyl (R)-4-chloro-3-hydroxybutyrate, a compound related to ethyl 2,2,3,4,4,4-hexafluorobutyrate, serves as a precursor for several pharmacologically important compounds, including L-carnitine. Its synthesis demonstrates the role of fluorinated esters in enabling stereoselective and efficient production of enantiomerically pure pharmaceutical ingredients (P. Kluson et al., 2019).

Sustainable Chemical Processes

The application of sustainability metrics to the catalytic production of higher alcohols from ethanol highlights the importance of fluorinated compounds in developing environmentally friendly chemical processes. By examining the sustainability of processes involving compounds like this compound, researchers can identify potential challenges and opportunities for biobased routes, aiming to replace conventional fossil-based processes with more sustainable alternatives (Akshay D. Patel et al., 2015).

Polymerization Processes

The atom transfer radical polymerization (ATRP) of monomers bearing fluorinated groups demonstrates the utility of fluorinated esters in polymer chemistry. Ethyl-3-(acryloyloxy)methyloxetane (EAO), polymerized via ATRP, showcases how fluorinated initiators and monomers can be used to create polymers with specific properties, such as enhanced stability or unique physical characteristics, beneficial for various applications ranging from materials science to biotechnology (N. K. Singha et al., 2005).

Eigenschaften

IUPAC Name |

ethyl 2,2,3,4,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-2-14-4(13)5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYRDKRQQXUDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023228 |

Source

|

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5200-38-4 |

Source

|

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)